1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14947065
Molecular Formula: C28H25NO5
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H25NO5 |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C28H25NO5/c1-16-14-22-23(15-17(16)2)34-27-24(26(22)31)25(19-6-8-20(30)9-7-19)29(28(27)32)13-12-18-4-10-21(33-3)11-5-18/h4-11,14-15,25,30H,12-13H2,1-3H3 |
| Standard InChI Key | MYTYRFJTVBWBRD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)O |
Introduction
Structural Analysis and Molecular Properties
Core Architecture and Substituent Effects
The compound features a fused chromeno[2,3-c]pyrrole scaffold, with a dihydrochromeno moiety linked to a pyrrole ring. Key structural elements include:
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Chromeno-pyrrole backbone: A tricyclic system comprising a benzopyran (chromene) fused to a pyrrole ring at positions 2 and 3.
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Substituents:
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4-Hydroxyphenyl group at position 1, contributing hydrogen-bonding capacity.
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2-(4-Methoxyphenyl)ethyl chain at position 2, enhancing lipophilicity and steric bulk.
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Methyl groups at positions 6 and 7, influencing electron distribution and steric hindrance.
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The IUPAC name systematically describes these features: 1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₈H₂₅NO₅ |
| Molecular weight | 455.5 g/mol |
| SMILES | CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)O |
| InChIKey | MYTYRFJTVBWBRD-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Insights
While direct crystallographic data for this compound is unavailable, structural analogs (e.g., ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate) reveal planar pyrrolidine rings and intramolecular hydrogen bonds stabilizing the conformation . The chromeno-pyrrole system likely adopts a similar planar geometry, with dihedral angles between aromatic rings influencing π-π stacking interactions .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis involves sequential reactions to assemble the chromeno-pyrrole core and install substituents:
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Formation of chromene precursor: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.
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Pyrrole ring construction: Cyclization via Paal-Knorr or Hantzsch pyrrole synthesis, incorporating amine-containing side chains.
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Functionalization:
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Etherification to introduce methoxy groups.
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Alkylation for ethyl-linked aromatic substituents.
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Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyclization | POCl₃, DMF (Vilsmeier-Haack) | Temperature (60–80°C), anhydrous |
| Alkylation | K₂CO₃, DMF, 4-methoxyphenethyl bromide | Stoichiometric excess of alkylating agent |
Challenges in Purification
The compound’s high molecular weight (455.5 g/mol) and hydrophobicity necessitate advanced purification techniques:
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Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).
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Crystallization: Ethanol/water mixtures to isolate pure crystalline forms.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous solubility: <10 μg/mL (predicted), due to hydrophobic aryl and alkyl groups.
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Lipophilicity: LogP ≈ 4.2 (calculated via XLogP3), favoring membrane permeability.
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Stability: Susceptible to oxidative degradation at the phenolic -OH group; stabilized by antioxidants like BHT in storage.
Absorption and Metabolism
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CYP450 interactions: Predicted substrates for CYP3A4 and CYP2C9, with potential for O-demethylation at the 4-methoxyphenyl group.
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Plasma protein binding: >90% (albumin), limiting free drug concentration.
Future Research Directions
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Structure-activity relationship (SAR) studies: Modifying the 4-hydroxyphenyl group to enhance bioavailability.
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Nanoparticle delivery systems: Lipid-based carriers to improve aqueous solubility.
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In vivo efficacy models: Xenograft studies in BALB/c mice bearing triple-negative breast cancer.
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